(2-hydroxyacetyl)urea (2-hydroxyacetyl)urea
Brand Name: Vulcanchem
CAS No.: 859736-82-6
VCID: VC11501933
InChI:
SMILES:
Molecular Formula: C3H6N2O3
Molecular Weight: 118.1

(2-hydroxyacetyl)urea

CAS No.: 859736-82-6

Cat. No.: VC11501933

Molecular Formula: C3H6N2O3

Molecular Weight: 118.1

Purity: 95

* For research use only. Not for human or veterinary use.

(2-hydroxyacetyl)urea - 859736-82-6

Specification

CAS No. 859736-82-6
Molecular Formula C3H6N2O3
Molecular Weight 118.1

Introduction

Structural and Chemical Identity

Molecular Architecture

(2-Hydroxyacetyl)urea features a planar urea core (NH2CONH2\text{NH}_2\text{CONH}_2) substituted at one nitrogen atom by a 2-hydroxyacetyl group (CH2OHCO\text{CH}_2\text{OHCO}-). This structure is corroborated by its SMILES notation (O=C(NCCO)N\text{O=C(NCCO)N}) and molecular formula. The hydroxy group introduces polarity and hydrogen-bonding potential, while the acetyl moiety may influence solubility and reactivity.

Table 1: Key Identifiers of (2-Hydroxyacetyl)urea

PropertyValue
CAS No.859736-82-6
Molecular FormulaC3H6N2O3\text{C}_3\text{H}_6\text{N}_2\text{O}_3
Molecular Weight118.1 g/mol
Purity95% (research grade)
Research ApplicationsSynthetic intermediate, biochemical studies

Synthesis and Manufacturing

Current Synthetic Routes

While explicit protocols for (2-hydroxyacetyl)urea synthesis are scarce in the literature, analogous urea derivatives provide insight into plausible pathways. A two-step approach is hypothesized:

  • Acetylation of Urea: Reacting urea with glycolic acid or its activated ester under dehydrating conditions could yield the hydroxyacetyl substituent.

  • Purification: Crystallization or chromatography to isolate the product from unreacted starting materials.

Challenges in Scale-Up

  • Side Reactions: Competing acetylation at both urea nitrogens could produce bis-substituted byproducts.

  • Stability: The hydroxy group may undergo oxidation or esterification under acidic/basic conditions, requiring inert atmospheres or protective groups during synthesis.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm1^{-1}), C=O (urea: ~1640 cm1^{-1}; acetyl: ~1700 cm1^{-1}), and O–H (hydroxy: ~3200–3600 cm1^{-1}) .

  • NMR: 1H^1\text{H} NMR would reveal resonances for the urea NH2_2 (δ 5.5–6.5 ppm), hydroxyacetyl CH2_2 (δ 3.5–4.0 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad) .

Applications in Research and Industry

Biomedical Applications

Urea derivatives are extensively explored for antimicrobial activity. For example, adamantyl-substituted ureas exhibit 94.5% growth inhibition against Acinetobacter baumannii . While (2-hydroxyacetyl)urea’s bioactivity remains untested, its structural similarity positions it as a candidate for:

  • Antimicrobial Agents: Modulating bacterial cell wall synthesis via hydrogen bonding.

  • Drug Delivery: Urea enhances transdermal permeability of macromolecules like recombinant human growth hormone (rhGH) . The hydroxy group could further improve hydration of the stratum corneum.

Agricultural Chemistry

Urea hydrolysis plays a critical role in plant responses to salt stress . As a hydrolyzable urea derivative, (2-hydroxyacetyl)urea might regulate soil nitrogen availability or mitigate abiotic stress in crops, though this requires empirical validation.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methods using sustainable catalysts (e.g., biocatalysts).

  • Biological Screening: Evaluate antimicrobial, antifungal, and anticancer activity in vitro.

  • Environmental Impact: Assess biodegradability and ecotoxicology in soil/water systems.

  • Drug Delivery: Formulate with cyclodextrins or liposomes to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator